molecular formula C6H12N2S B7724587 piperidine-1-carboximidothioic acid

piperidine-1-carboximidothioic acid

Cat. No.: B7724587
M. Wt: 144.24 g/mol
InChI Key: UERQMZVFUXRQOD-UHFFFAOYSA-N
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Description

Piperidine-1-carboximidothioic acid is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine-1-carboximidothioic acid typically involves multicomponent reactions. One efficient method includes the use of β-ketoesters, aromatic aldehydes, and aromatic amines in the presence of a catalyst such as TMSI (trimethylsilyl iodide) in methanol at room temperature . This method provides moderate to good yields of the desired product.

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, and cycloaddition reactions. For instance, palladium and rhodium hydrogenation are used to achieve the desired piperidine derivatives by combining multiple reactions in one step .

Chemical Reactions Analysis

Types of Reactions

Piperidine-1-carboximidothioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas in the presence of palladium or rhodium catalysts.

    Substituting agents: Such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce various reduced forms of the compound .

Properties

IUPAC Name

piperidine-1-carboximidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S/c7-6(9)8-4-2-1-3-5-8/h1-5H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERQMZVFUXRQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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